5-[(3-Methoxyanilino)methyl]quinolin-8-ol
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Overview
Description
5-[(3-METHOXYANILINO)METHYL]-8-QUINOLINOL is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHOXYANILINO)METHYL]-8-QUINOLINOL typically involves the reaction of 8-hydroxyquinoline with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(3-METHOXYANILINO)METHYL]-8-QUINOLINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
5-[(3-METHOXYANILINO)METHYL]-8-QUINOLINOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial and viral infections, as well as cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-[(3-METHOXYANILINO)METHYL]-8-QUINOLINOL involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting DNA synthesis and causing oxidative stress. This leads to cell death in cancer cells and the inhibition of bacterial and viral replication. The exact pathways and molecular targets may vary depending on the specific application and the type of cells or organisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
- 2-(2-methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Uniqueness
5-[(3-METHOXYANILINO)METHYL]-8-QUINOLINOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and quinoline core contribute to its ability to interact with various biological targets, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C17H16N2O2 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[(3-methoxyanilino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-5-2-4-13(10-14)19-11-12-7-8-16(20)17-15(12)6-3-9-18-17/h2-10,19-20H,11H2,1H3 |
InChI Key |
NDKRMYWVOKLVQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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